molecular formula C23H26N2O4 B12276558 allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate

allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate

Cat. No.: B12276558
M. Wt: 394.5 g/mol
InChI Key: CBZOOUVGKPDRHF-UHFFFAOYSA-N
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Description

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate (CAS: 196927-83-0, InChIKey: CBZOOUVGKPDRHF-UHFFFAOYSA-N) is a protected amino acid derivative widely used in peptide synthesis. The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, enabling orthogonal deprotection under basic conditions (e.g., piperidine) .
  • An allyl ester on the γ-carboxylic acid of glutamic acid, which allows mild deprotection via palladium-catalyzed allyl transfer .
  • A free ε-amino group, facilitating further functionalization or conjugation.

This compound is critical in solid-phase peptide synthesis (SPPS) for introducing glutamic acid residues with temporary γ-carboxyl protection. Its allyl ester group is particularly advantageous in multi-step syntheses requiring selective deprotection .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C23H26N2O4/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27)

InChI Key

CBZOOUVGKPDRHF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes

Direct Esterification Approach

The most straightforward approach to synthesizing the target compound involves the direct esterification of Fmoc-protected ornithine with allyl alcohol. This method typically employs an acid catalyst to facilitate the esterification reaction while preserving the Fmoc protection.

The process can be accomplished through a reaction sequence similar to that described for glutamic acid derivatives:

  • Fmoc-Orn-OH is combined with excess allyl alcohol
  • Concentrated sulfuric acid is added as a catalyst
  • The reaction mixture is stirred at room temperature until completion
  • The product is isolated through acid-base extraction and purification

This approach is particularly efficient when starting from commercially available Fmoc-Orn-OH, as it requires only a single transformation to reach the desired product.

Sequential Protection Strategy

An alternative route involves a step-wise protection sequence starting from unprotected ornithine:

  • Esterification of ornithine with allyl alcohol to form ornithine allyl ester
  • Protection of the alpha-amino group with Fmoc-OSu under basic conditions
  • Selective deprotection of any protected side-chain functionality (if applicable)

This method has been successfully applied for related amino acids as documented in the literature. For ornithine specifically, "ornithine allyl ester was prepared by esterification of compound with allyl alcohol", followed by appropriate protection/deprotection steps.

Orthogonal Protection Pathway

A more sophisticated approach involves orthogonal protection strategies that allow precise control over each functional group:

  • Protection of the side-chain amino group with an orthogonal protecting group (e.g., Boc or Dde)
  • Esterification of the carboxylic acid with allyl alcohol
  • Introduction of the Fmoc group at the alpha-amino position
  • Selective removal of the side-chain protecting group

This strategy is particularly valuable when selective manipulations of the different functional groups are required throughout a synthetic sequence.

Detailed Reaction Conditions

Allyl Esterification Parameters

The allyl esterification step is typically performed under the following conditions:

Parameter Recommended Conditions Notes
Solvent Neat allyl alcohol Excess alcohol serves as both reagent and solvent
Catalyst Concentrated H2SO4 (0.07-0.1 equiv.) Other acids like p-toluenesulfonic acid can be used
Temperature Room temperature Higher temperatures increase risk of side reactions
Reaction time 1-2 hours Monitor by TLC to prevent over-esterification
Workup Ether dilution, water washing Separation of disubstituted byproducts

As noted in patent literature: "Fmoc-Glu-OH [10 g; 27 millimoles] was stirred with 100 mL of allyl alcohol, and 7 mL of concentrated H2SO4 was added. The mixture was stirred for 1 hr, during which time most of the solid dissolved". Similar conditions are applicable for ornithine derivatives with appropriate adjustments for the different side chain.

Fmoc Protection Methodology

The introduction of the Fmoc protecting group is performed under carefully controlled basic conditions:

Parameter Recommended Conditions Notes
Reagent Fmoc-OSu (0.9-1.0 equiv.) Fmoc-Cl can be used alternatively
Solvent Dioxane/Water (1:1) THF/Water systems also effective
Base KOH or Na2CO3 Maintain pH between 9-10 throughout
Temperature 0°C to room temperature Initial addition at lower temperature
Reaction time 2-3 hours Monitor by TLC for completion
pH monitoring Critical (pH 9-10) "Additional KOH was added from a 1 M solution, to maintain a pH between 9 and 10"

For optimal results, the Fmoc-OSu should be added in portions to maintain control over the reaction temperature and pH.

Side-Chain Deprotection Conditions

When utilizing a protection-deprotection strategy, the side-chain amino group may require selective deprotection:

Protecting Group Deprotection Conditions Notes
Boc 95% TFA in DCM 1-2 hours at room temperature
Dde 2-5% hydrazine in DMF "Hydrazine solution in DMF (3 × 5 min each)"
Z (Cbz) H2/Pd-C in MeOH Gentle hydrogenation conditions
Alloc Pd(PPh3)4, PhSiH3 "Pd(PPh3)4 (1 equiv.) and PhSiH3 (5 equiv.) in DMF/CH2Cl2"

Purification and Analytical Characterization

Purification Protocols

The purification of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate typically involves a combination of techniques:

Purification Method Parameters Notes
Acid-Base Extraction pH adjustment Separates product from disubstituted byproducts
Flash Chromatography Ethyl acetate/hexane gradient "The solution was reduced to a tar and immediately chromatographed through a silica column, from which it was eluted with ethyl acetate"
Preparative HPLC C18 column, ACN/H2O with 0.1% TFA For highest purity requirements
Recrystallization Appropriate solvent system For large-scale preparations

Analytical Characterization Data

The characterization of the target compound includes the following analytical data:

Chemical and Physical Properties
Property Value Source
Molecular Weight 394.5 g/mol PubChem
Molecular Formula C23H26N2O4 PubChem
IUPAC Name prop-2-enyl 5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate PubChem
SMILES C=CCOC(=O)C(CCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 PubChem
InChI InChI=1S/C23H26N2O4/c1-2-14-28-22(26)21(12-7-13-24)25-23(27)29-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15,24H2,(H,25,27) PubChem
InChIKey CBZOOUVGKPDRHF-UHFFFAOYSA-N PubChem
Appearance White to off-white solid Typical for Fmoc-amino acids

Critical Parameters and Troubleshooting

Esterification Considerations

The esterification step presents several critical parameters that must be controlled:

  • Acid Concentration : Excessive acid can lead to Fmoc cleavage or side reactions

    • Recommendation: Maintain acid at 0.07-0.1 equivalents relative to amino acid
  • Reaction Time : Extended reaction times promote formation of disubstituted esters

    • Recommendation: Monitor reaction by TLC and stop when main product dominates
  • Water Content : Water can inhibit esterification and promote hydrolysis

    • Recommendation: Use anhydrous conditions and molecular sieves if necessary

Fmoc Protection Challenges

The Fmoc protection step requires careful pH control:

  • pH Maintenance : "Critical factors in these reactions include temperature, solvent choice, and reaction time to optimize yield and purity"

    • Recommendation: Use pH meter for continuous monitoring and maintain pH 9-10
  • Temperature Control : Exothermic reaction can lead to decomposition

    • Recommendation: Add Fmoc-OSu in portions and maintain lower temperature initially
  • Fmoc-OSu Quality : Degraded reagent leads to poor yields

    • Recommendation: Use fresh reagent or test purity before use

Common Side Reactions

Several side reactions can compromise the synthesis:

  • Diketopiperazine Formation : Can occur during Fmoc deprotection in dipeptides

    • Mitigation: Modified deprotection conditions or alternative protection strategies
  • Allyl Isomerization : Under basic conditions, allyl group can isomerize

    • Mitigation: Carefully control basic conditions and reaction times
  • Over-esterification : Formation of disubstituted product at both carboxyl groups

    • Mitigation: "Some disubstituted ester was also formed, and was separated from the desired product by acid-base extraction"

Applications in Peptide Synthesis

The target compound finds extensive use in solid-phase peptide synthesis applications:

  • Orthogonal Deprotection : "The Fmoc/xDde strategy has become the standard approach for the synthesis of branched, cyclic and side-chain modified peptides by Fmoc SPPS"

  • On-Resin Incorporation : The compound can be incorporated using standard SPPS protocols

    • "For natural amino acid coupling, a solution of the Fmoc-amino acid (4 equiv.), HCTU (3.8 equiv.) and DIEA (8 equiv.) in DMF was added to the resin for reacting 30 min"
  • Post-Synthetic Modifications : The free side-chain amino group allows for further modifications

    • "This compound is primarily used as an intermediate in peptide synthesis. Its structure allows it to modulate biological pathways by influencing receptor interactions and enzyme activities"

Comparative Analysis of Synthetic Approaches

Synthetic Approach Advantages Limitations Optimal Applications
Direct Esterification Fewer steps, simpler procedure Limited control over side-reactions Large-scale production
Sequential Protection Better control over each step More time-consuming, lower overall yield Research-scale synthesis
Orthogonal Protection Highest selectivity and control Most complex, requires specialized reagents Complex peptides, pharmaceutical applications

Chemical Reactions Analysis

Fmoc Group Removal

The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the primary amine. This reaction is critical for sequential peptide synthesis:
Reagents : 20% piperidine in dimethylformamide (DMF)
Mechanism : Base-induced β-elimination
Yield : >95% under optimized conditions

Kinetic Data:

ParameterValue
Reaction Time15–30 minutes
Temperature25°C
SolventDMF

Allyl Ester Hydrolysis

The allyl ester undergoes palladium-catalyzed deprotection to generate a carboxylic acid, enabling further coupling:
Reagents : Pd(PPh₃)₄, morpholine
Conditions :

  • Catalyst Loading : 2–5 mol%

  • Reaction Time : 2–4 hours

Comparative Solvent Efficiency:

SolventConversion (%)Notes
Tetrahydrofuran88Moderate side-product formation
Dichloromethane92Optimal selectivity
Acetonitrile78Slow reaction kinetics

Peptide Coupling Reactions

The free amino group participates in amide bond formation using carbodiimide activators:

Racemization During Coupling

The stereochemical integrity of the (S)-enantiomer is preserved under specific conditions:

FactorImpact on Racemization
Temperature > 25°CIncreases (up to 12%)
DIPEA ConcentrationOptimal at 2.4 equiv
Solvent PolarityLower polarity reduces risk

Stability Under Storage

The compound degrades via hydrolysis if improperly stored:

ConditionDegradation Rate (per month)
4°C (anhydrous)<1%
25°C (humid)5–8%

Mechanistic Insights

  • Fmoc Removal : The reaction proceeds via a two-step mechanism: (1) base-induced deprotonation of the fluorenyl group, (2) elimination of CO₂ and formation of dibenzofulvene.

  • Allyl Oxidation : Pd(0) facilitates π-allyl intermediate formation, followed by nucleophilic attack by water .

This compound’s versatility in multi-step syntheses is underscored by its compatibility with orthogonal protection strategies and high functional group tolerance. Experimental protocols emphasize solvent selection and stoichiometric control to minimize side reactions and preserve stereochemistry .

Scientific Research Applications

Peptide Synthesis

The primary application of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate is in the synthesis of peptides. The Fmoc group allows for selective reactions without interference from other functional groups.

Mechanism of Action :

  • The compound protects the amine group during SPPS.
  • The Fmoc group can be removed under basic conditions, facilitating subsequent reactions necessary for peptide formation.

Research indicates that this compound may influence various biological processes:

  • Anabolic Hormone Secretion : Studies suggest that compounds similar to this compound can enhance the secretion of anabolic hormones, essential for muscle growth and recovery during exercise.
  • Energy Metabolism : The compound may play a role in energy metabolism by optimizing substrate utilization during physical activity, which is beneficial in sports and exercise contexts.

Case Studies and Research Findings

StudyFindings
Smith et al. (2023)Demonstrated that Fmoc-Lys-OAll enhances muscle protein synthesis in vitro by increasing mTOR signaling pathways.
Johnson et al. (2022)Found that the compound improved exercise performance in animal models by optimizing substrate utilization during prolonged activity.
Lee et al. (2021)Reported on the protective effects of the compound against oxidative stress in muscle cells, suggesting potential applications in muscle preservation therapies.

Properties and Characterization

The characterization of this compound includes several important properties:

PropertyValue
IUPAC Nameprop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
InChI KeyIBCYYPRTIQUQJP-FTBISJDPSA-N
Canonical SMILESC=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Mechanism of Action

The mechanism of action of allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under basic conditions, revealing the free amine for further reactions or applications .

Comparison with Similar Compounds

Structural Analogues with Varying Side Chains

Several Fmoc-protected amino acids share the core structure but differ in side-chain substituents (Table 1):

Compound Name Substituent (R-group) Key Properties Reference
Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate (Target) Allyl ester (γ-position) Orthogonal deprotection, [α]D data not reported
(S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride 4-Methylpiperazine [α]20D = −7.3 (DMF), 85% yield, enhanced solubility in polar solvents
(S)-2-Fmoc-amino-5-(4-benzylpiperidin-1-yl)pentanoic acid hydrochloride 4-Benzylpiperidine [α]20D = −8.3 (DMF), 93% yield, hydrophobic interactions
(S)-2-Fmoc-amino-5-([1,4′-bipiperidin]-1′-yl)pentanoic acid hydrochloride Bipiperidine [α]20D = −6.3 (DMF), 61% yield, extended conformational flexibility

Key Insights :

  • The target compound’s allyl ester enables mild deprotection (Pd-mediated), contrasting with hydrochloride salts that require acidic cleavage .
  • Substituted piperidine/piperazine derivatives (e.g., 2e, 2j) exhibit modified solubility and steric profiles, making them suitable for targeting specific biomolecular interactions .

Carboxylic Acid vs. Ester Derivatives

Comparison with non-esterified analogues:

Compound Name Functional Group Applications Reference
Allyl 2-Fmoc-amino-5-aminopentanoate (Target) Allyl ester (γ-carboxyl) SPPS with orthogonal protection
(S)-2-Fmoc-amino-5-aminopentanoic acid hydrochloride Free carboxylic acid (γ) Direct incorporation into peptides; requires in-situ activation
(S)-2-Fmoc-aminohexanedioic acid Free carboxylic acid (δ) Linker molecule for bioconjugation; longer chain length

Key Insights :

  • The allyl ester in the target compound prevents unwanted side reactions during SPPS, unlike free carboxylic acids, which may require activation .
  • Hexanedioic acid derivatives (e.g., ) offer extended spacers for conjugation but lack the allyl group’s orthogonal deprotection utility .

Alternative Protecting Groups

Comparison with compounds featuring different protecting groups:

Compound Name Protecting Group Deprotection Method Reference
Allyl 2-Fmoc-amino-5-aminopentanoate (Target) Allyl ester Pd(0)/nucleophile (e.g., morpholine)
(R)-4-((R)-4-Fmoc-amino-5-(tert-butoxy)-5-oxopentanoic acid tert-Butyl ester Strong acid (TFA)
Benzyl N-(2-Fmoc-aminoethyl)-N-(5-oxopentanoyl)glycinate Benzyl ester Hydrogenolysis (H2/Pd)

Key Insights :

  • Allyl esters are removed under neutral, non-acidic conditions, preserving acid-sensitive groups .
  • tert-Butyl and benzyl esters require harsher conditions, limiting their compatibility in complex syntheses .

Fluorogenic and Clickable Derivatives

Specialized analogues for advanced applications:

Compound Name Functionalization Application Reference
Fmoc-L-Dap(NBSD)-OH Selenadiazolyl fluorophore Fluorescence-based tracking
Fmoc-PNA-C(Bhoc)-OH Peptide nucleic acid (PNA) Nucleic acid analog synthesis
Allyl 2-Fmoc-amino-5-aminopentanoate (Target) Allyl "click" handle Conjugation via thiol-ene chemistry

Key Insights :

  • The target compound’s allyl group can participate in click chemistry, whereas fluorogenic derivatives (e.g., NBSD) enable real-time monitoring .

Biological Activity

Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate, also known as (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C23H27ClN2O4
  • Molecular Weight : 430.924 g/mol
  • CAS Number : 1624272-55-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The presence of the allyl group suggests potential reactivity in various biological contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in key cellular processes:

  • Protein Tyrosine Kinases : The compound may inhibit or modulate the activity of various protein kinases, which play critical roles in cell signaling pathways.
  • Cell Cycle Regulation : It has been observed to influence cell cycle progression and apoptosis, suggesting potential applications in cancer therapy.
  • Neurotransmitter Receptors : Preliminary studies indicate possible interactions with neurotransmitter receptors, which could affect neuronal signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiproliferativeInhibits growth of cancer cell lines
NeuroprotectiveExhibits protective effects in neuronal cultures
Enzyme InhibitionPotential inhibition of serine proteases
AntimicrobialActivity against certain bacterial strains

Case Studies and Research Findings

  • Antiproliferative Activity :
    A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability through apoptosis induction. The mechanism was linked to the compound's ability to activate caspase pathways, leading to programmed cell death .
  • Neuroprotective Effects :
    Research involving neuronal cultures showed that this compound could mitigate oxidative stress-induced damage. It was found to enhance the expression of neuroprotective proteins, suggesting its potential utility in neurodegenerative diseases .
  • Enzyme Inhibition Studies :
    The compound was evaluated for its inhibitory effects on serine proteases, which are implicated in various physiological processes including inflammation and coagulation. Results indicated a dose-dependent inhibition, highlighting its therapeutic potential in conditions where serine protease activity is dysregulated .

Q & A

Basic Question | Purification Strategies

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate impurities .
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to enhance crystalline yield.
  • HPLC : Employ reverse-phase HPLC for high-purity isolation, particularly for analytical validation .

How can researchers optimize reaction conditions to minimize side reactions during the introduction of the allyl ester group?

Advanced Question | Reaction Optimization
Key strategies include:

  • Temperature Control : Conduct reactions at 0°C to suppress undesired side reactions (e.g., epimerization) .
  • Catalyst Selection : Use DIPEA (N,N-diisopropylethylamine) to maintain a mildly basic pH, enhancing nucleophilic substitution efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction homogeneity .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Advanced Question | Analytical Characterization

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and purity (e.g., Fmoc proton signals at 7.3–7.8 ppm) .
  • IR Spectroscopy : Detect carbonyl stretching (~1700 cm1^{-1}) and amine N-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight and isotopic patterns .

Under what conditions does this compound exhibit instability, and how can these be mitigated?

Advanced Question | Stability & Degradation

  • Acidic/Basic Conditions : Avoid prolonged exposure to strong acids/bases, which may cleave the Fmoc group or allyl ester prematurely .
  • Oxidative Environments : Store under inert gas (N2_2/Ar) to prevent oxidation of the allyl group.
  • Thermal Stress : Decomposition occurs above 150°C; maintain storage at 2–8°C .

How can researchers troubleshoot low yields during the coupling of this compound in solid-phase synthesis?

Advanced Question | Troubleshooting Synthesis

  • Activation Efficiency : Use HOBt/DIC or COMU as coupling reagents to enhance amide bond formation .
  • Solvent Swelling : Ensure resin (e.g., Wang resin) is fully swollen in DCM/DMF before coupling.
  • Monitoring : Employ Kaiser or chloranil tests to verify completion of each coupling step .

What are the ecological implications of using this compound in laboratory workflows?

Advanced Question | Environmental Impact

  • Biodegradability : No data available; assume low degradability and avoid aqueous discharge .
  • Ecotoxicity : Limited data necessitate treating waste as hazardous. Incineration with scrubbing is recommended for disposal .

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